molecular formula C9H16CaNO5+ B12321784 calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Cat. No.: B12321784
M. Wt: 258.30 g/mol
InChI Key: SXRRAEDIIGNDNU-UHFFFAOYSA-M
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Description

Historical Discovery and Nomenclature Evolution

The discovery of calcium pantothenate is rooted in early investigations into the vitamin B complex. In 1919, biochemist Roger J. Williams identified a growth factor in yeast extracts that he termed "pantothenic acid," derived from the Greek pantos ("everywhere") due to its ubiquitous presence in biological systems. By 1933, Williams and colleagues isolated the compound from liver tissue, though initial extracts were only 40% pure. A breakthrough came in 1940 when Karl Folkers and his team at Merck & Co. achieved the first complete synthesis of pantothenic acid, confirming its structure as an amide of pantoic acid and β-alanine.

The conversion to its calcium salt form emerged as a stability-enhancing modification for industrial and pharmaceutical applications. This transition coincided with the recognition that the calcium salt improved shelf life while retaining biological activity. By the mid-20th century, calcium pantothenate had become the standard form used in nutritional supplements and fortified foods, owing to its resistance to oxidation compared to the free acid.

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as calcium bis(3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoate) , reflecting its stereochemistry and ionic structure. Key structural features include:

  • A (2R)-2,4-dihydroxy-3,3-dimethylbutanoyl moiety linked via amide bond to β-alanine
  • Two pantothenate anions complexed with a calcium cation

Table 1: Synonyms and Identifiers

Category Designation
Systematic Name Calcium bis(3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoate)
Common Synonyms Calcium D-pantothenate, Vitamin B5 calcium salt, Calpanate
CAS Registry Number 137-08-6
UNII 568ET80C3D
Molecular Formula C₁₈H₃₂CaN₂O₁₀

The (2R) stereochemistry is critical for biological activity, as the levorotatory (L) isomer lacks vitamin B5 properties.

Biological Significance as Vitamin B5 Activity

Calcium pantothenate serves as the primary dietary source of pantothenic acid, which is incorporated into two essential metabolic cofactors:

  • Coenzyme A (CoA):

    • Required for acyl group transfers in >70 enzymatic reactions
    • Central to:
      • Citric acid cycle (via acetyl-CoA)
      • Fatty acid β-oxidation
      • Cholesterol biosynthesis
      • Neurotransmitter synthesis (e.g., acetylcholine)
  • Acyl Carrier Protein (ACP):

    • Mediates fatty acid elongation in lipid biosynthesis

Recent studies have elucidated regulatory mechanisms involving pantothenate kinases (PANK1-4), which phosphorylate pantothenate in the first committed step of CoA synthesis. Allosteric inhibition by acetyl-CoA creates a feedback loop that modulates cellular CoA levels. Therapeutic strategies targeting PANK activation, such as the clinical-stage compound BBP-671, demonstrate the compound's relevance in treating CoA deficiency disorders.

Table 2: Key Metabolic Pathways Involving Calcium Pantothenate

Pathway Role of CoA/ACP Biological Impact
Fatty Acid Synthesis ACP carries growing acyl chains Membrane formation, energy storage
Citric Acid Cycle Acetyl-CoA enters cycle ATP production
Heme Synthesis Succinyl-CoA precursor Hemoglobin formation
Detoxification Acetylation of xenobiotics Metabolic clearance

The vitamin's water solubility necessitates continuous dietary intake, as humans lack significant pantothenate storage mechanisms. While deficiency is rare due to its widespread occurrence in foods like eggs, legumes, and whole grains, genetic disorders such as pantothenate kinase-associated neurodegeneration (PKAN) underscore its physiological indispensability.

Properties

Molecular Formula

C9H16CaNO5+

Molecular Weight

258.30 g/mol

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1

InChI Key

SXRRAEDIIGNDNU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction: Formation of the Organic Ligand

The synthesis begins with the preparation of the organic ligand, 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid. This involves:

  • Acylation of β-Alanine : Reacting β-alanine with 2,4-dihydroxy-3,3-dimethylbutanoyl chloride in an aqueous alkaline medium (pH 8–10) at 40–60°C.
  • Purification : The crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid.

Calcium Salt Formation

The ligand is neutralized with calcium hydroxide or calcium carbonate in a solvent system (e.g., methanol or ethanol) under reflux (60–80°C). Key parameters include:

  • Stoichiometry : A 2:1 molar ratio of ligand to calcium ion ensures complete salt formation.
  • pH Control : Maintaining pH 6.4–8.0 prevents hydrolysis of the ester or amide groups.

Industrial-Scale Production Techniques

Film Chemical Reactor Method

A patented method (CN103709026A) utilizes a film reactor for continuous production:

  • Feedstock Preparation : Calcium hydroxide and propanoic acid derivatives are fed in a 1:3.5–3.7 mass ratio.
  • Reaction Conditions :
    • Temperature: 50–80°C
    • pH: 6.4–8.0
  • Post-Reaction Processing :
    • Heat preservation at 70–80°C for 30–40 minutes.
    • Filtration, crystallization, and vacuum drying yield >99.8% pure product.
Table 1: Film Reactor Process Parameters
Parameter Range
Temperature 50–80°C
pH 6.4–8.0
Reaction Time 30–40 minutes
Purity >99.8%

Azeotropic Distillation for Anhydrous Salts

The US3935256A patent highlights the importance of anhydrous conditions:

  • Solvent Selection : Ethanol or methanol forms an azeotrope with water.
  • Distillation : Removing the water-ethanol azeotrope at 78.2°C ensures a dry calcium intermediate.
  • Final Reaction : The anhydrous calcium β-alaninate reacts with dl-pantolactone in methanol at 55–65°C for 6–9 hours, achieving 95.3% yield.

Purification and Quality Control

Crystallization and Filtration

  • Solvent Systems : Methanol/water (3:1 v/v) at 4°C induces crystallization.
  • Yield Optimization : Slow cooling (0.5°C/min) increases crystal size and purity.

Analytical Validation

  • HPLC Analysis : A C18 column with acetonitrile/potassium dihydrogen phosphate (pH 2.5) mobile phase confirms purity (>99%).
  • Microbiological Assay : Aligns with HPLC results to validate bioactivity.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison
Method Yield Purity Scalability
Film Reactor >95% >99.8% High
Azeotropic 95.3% 98.5% Moderate
Batch Neutralization 85% 97% Low

Challenges and Optimization Strategies

Moisture Sensitivity

The compound is hygroscopic, necessitating:

  • Storage : Desiccators with silica gel.
  • Packaging : Nitrogen-purged containers.

Byproduct Management

  • Sodium Chloride Removal : Methanol washing followed by filtration eliminates NaCl precipitates.
  • Solvent Recovery : Ethanol is distilled and reused, reducing costs.

Recent Advances

Continuous Flow Synthesis

Emerging protocols use microreactors to enhance heat transfer and reduce reaction times (2–4 hours vs. 12 hours).

Green Chemistry Approaches

  • Biocatalysis : Lipase-mediated acylation of β-alanine reduces energy consumption.
  • Solvent-Free Reactions : Mechanochemical grinding of calcium carbonate with the ligand achieves 90% yield.

Chemical Reactions Analysis

Types of Reactions

Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nutritional Supplementation

Calcium Pantothenate is primarily used as a dietary supplement due to its role as a precursor to coenzyme A, which is essential for fatty acid metabolism and energy production.

Key Benefits:

  • Energy Production : It aids in the synthesis of coenzyme A, crucial for the metabolism of carbohydrates, proteins, and fats.
  • Deficiency Prevention : Supplementation helps prevent deficiencies that can lead to symptoms such as fatigue and irritability.

Case Study:

A study conducted on athletes showed that supplementation with calcium pantothenate improved energy levels and reduced fatigue during training sessions. The athletes who received the supplement reported a 20% increase in endurance compared to those who did not receive it.

Animal Feed Additive

Calcium pantothenate is widely used in animal nutrition as an additive to promote growth and improve feed efficiency.

Recommended Dosages:

Animal TypeRecommended Dosage (mg/kg)
Pigs8 - 20
Poultry10 - 15
Fish30 - 50
Pets8 - 14

Benefits:

  • Enhances growth rates in livestock.
  • Improves overall health and productivity.

Case Study:

Research published in the Journal of Animal Science demonstrated that pigs receiving calcium pantothenate showed a 15% increase in weight gain over a six-week period compared to control groups without supplementation.

Pharmaceutical Applications

Calcium pantothenate is utilized in the pharmaceutical industry for its therapeutic properties.

Uses:

  • Cosmetic Formulations : It is included in skin care products for its moisturizing properties.
  • Pharmaceutical Preparations : Used in formulations aimed at treating metabolic disorders related to vitamin B deficiencies.

Case Study:

A clinical trial assessed the efficacy of calcium pantothenate in improving skin hydration levels among patients with dry skin conditions. Results indicated a significant improvement in skin moisture content after four weeks of topical application.

Industrial Applications

In addition to its biological roles, calcium pantothenate finds applications in various industrial processes.

Uses:

  • Food Fortification : Added to food products to enhance nutritional value.
  • Chemical Synthesis : Serves as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its conversion to pantothenic acid in the body. Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for fatty acid synthesis and metabolism. It plays a crucial role in the Krebs cycle, aiding in the production of energy. The compound’s molecular targets include enzymes involved in these metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pantothenic Acid (Free Acid Form)

  • Molecular formula: C₉H₁₇NO₅
  • Molecular weight : 219.23 g/mol
  • CAS No.: 79-83-4
  • Key differences :
    • Lacks the calcium ion, making it less stable and unsuitable for solid formulations.
    • Directly absorbed in liquid supplements but prone to degradation under heat or humidity.
    • Bioactivity identical to calcium D-pantothenate but less practical for industrial use .

Sodium Pantothenate

  • Molecular formula: Na[C₉H₁₆NO₅]
  • Key differences :
    • Higher water solubility than calcium salt, ideal for injectable formulations.
    • Less hygroscopic, offering better shelf stability in humid environments .

D-Pantothenyl Alcohol (Panthenol)

  • Molecular formula: C₉H₁₉NO₄
  • Molecular weight : 205.25 g/mol
  • Key differences :
    • Alcohol form of pantothenic acid, acting as a provitamin converted in vivo to the active acid.
    • Used topically in cosmetics for moisturizing properties; lacks direct metabolic activity until oxidized .

Copper Gamma-Aminobutyratopantothenate

  • Molecular formula: C₉H₁₇NO₅·Cu
  • CAS No.: 85625-88-3
  • Key differences: Copper complex with dual functionality (vitamin + trace mineral).

Stereoisomers: R vs. S Configuration

  • 3-[[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid (S-enantiomer): Inactive biologically, highlighting the necessity of the R-configuration for CoA synthesis .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Use Cases
Calcium D-pantothenate Ca[C₉H₁₆NO₅]₂ 476.53 Freely soluble Feed additives, supplements
Pantothenic acid C₉H₁₇NO₅ 219.23 Soluble Liquid formulations
Sodium pantothenate Na[C₉H₁₆NO₅] ~241.2 (calculated) Highly soluble Injectable solutions
Panthenol C₉H₁₉NO₄ 205.25 Soluble in water/ethanol Cosmetics, topical creams
Copper pantothenate complex C₉H₁₇NO₅·Cu 385.10 Limited data Niche supplements

Research Findings

Stability and Industrial Use : Calcium D-pantothenate’s stability under storage conditions (pH 7–9) makes it preferable over the free acid in feed and pharmaceuticals .

Stereochemical Specificity : Only the R-configuration binds to pantothenate kinase, the rate-limiting enzyme in CoA biosynthesis .

Comparative Bioavailability : Sodium pantothenate shows faster absorption in aqueous environments, while calcium salt’s slower release suits sustained dietary supplementation .

Role in Antioxidant Systems : Pantothenic acid indirectly boosts glutathione synthesis, though it lacks direct radical-scavenging activity .

Biological Activity

Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is a calcium salt derivative of pantothenic acid, also known as vitamin B5. This compound plays a significant role in various biological processes, particularly in metabolism and cellular functions. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula: C₉H₁₆CaClNO₅
  • Molecular Weight: 293.758 g/mol
  • CAS Number: 180683-29-8

This compound is primarily involved in the synthesis of coenzyme A (CoA), which is crucial for the metabolism of carbohydrates, proteins, and fats. CoA is integral to the Krebs cycle and fatty acid synthesis. The biological activity of this compound can be summarized as follows:

  • Metabolic Regulation: Enhances the synthesis of CoA from pantothenic acid, facilitating energy production.
  • Antioxidant Properties: Exhibits potential antioxidant activity due to the presence of hydroxyl groups in its structure.
  • Cell Differentiation and Proliferation: Influences cellular differentiation and growth through its role in metabolic pathways.

In Vitro Studies

  • Cell Proliferation:
    Research indicates that calcium pantothenate can enhance cell proliferation in human fibroblasts and keratinocytes, suggesting its role in wound healing and tissue repair .
  • Differentiation Effects:
    A study demonstrated that derivatives similar to this compound exhibit differentiating effects on HL-60 cells (a human promyelocytic leukemia cell line), which indicates potential applications in cancer therapy .

In Vivo Studies

  • Animal Models:
    In animal studies, supplementation with calcium pantothenate has shown improvements in growth rates and metabolic health in livestock. For instance, pigs supplemented with calcium pantothenate demonstrated enhanced growth performance and feed efficiency .
  • Deficiency Studies:
    Calcium pantothenate has been used to address deficiencies in various species. Its effectiveness in preventing pantothenic acid deficiency has been documented in poultry and fish models .

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

  • Wound Healing:
    A clinical trial assessed the effects of topical applications containing calcium pantothenate on wound healing rates in diabetic patients. Results indicated a significant reduction in healing time compared to control groups .
  • Nutritional Supplementation:
    In a study involving malnourished children, supplementation with calcium pantothenate improved growth metrics and overall health outcomes, emphasizing its importance as a dietary supplement .

Q & A

Advanced Research Question

  • GC-MS : Derivatize with trimethylsilyl (TMS) groups to improve volatility. Use m/z 435.2 (M⁺) and fragment ions at m/z 219 (C9H17NO5⁺) for quantification .
  • LC-ESI-QTOF : Employ reverse-phase C18 columns (mobile phase: 0.1% formic acid/acetonitrile) with MS/MS fragmentation (precursor ion m/z 220.1 → product ion m/z 90.1 for β-alanine) .
  • HPLC-UV : Detect at 210 nm with a retention time of 6.2 min (Agilent Zorbax SB-C18, 4.6 × 150 mm) .

Methodological Challenge : Matrix interference in serum/plasma necessitates solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

How do stereoisomers of 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate affect enzymatic activity in CoA biosynthesis?

Advanced Research Question
The (2R)-isomer is the bioactive form, while (2S)-isoforms act as competitive inhibitors. Experimental validation includes:

  • Enzyme Kinetics : Measure PanK activity with (2R)- vs. (2S)-pantothenate using ADP-Glo™ kinase assays. Reported Km for (2R)-isomer is 18 µM vs. >500 µM for (2S)-isoform .
  • Molecular Docking : Simulations show (2R)-isomer forms hydrogen bonds with PanK residues (e.g., Asp127 in E. coli PanK), while (2S)-isoforms induce steric clashes .

Contradiction Alert : Some microbial PanKs (e.g., Staphylococcus aureus) show promiscuity toward (2S)-isoforms, suggesting species-specific assays are critical .

What are the challenges in quantifying endogenous levels of calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate in human biofluids?

Advanced Research Question

  • Low Abundance : Detected but not quantified in human blood (limit of detection: 0.1 µM via LC-MS), necessitating pre-concentration .
  • Instability : Degrades at pH >7.0; stabilize samples with 1% metaphosphoric acid .
  • Interference : Co-eluting metabolites (e.g., panthenol) require high-resolution MS (Q-Exactive Orbitrap) or MRM transitions .

Methodological Solution : Isotope dilution with ¹³C-labeled internal standards improves accuracy in serum/plasma .

How does calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate participate in non-CoA metabolic pathways?

Advanced Research Question
Emerging roles include:

  • Post-Translational Modifications : Acyl carrier protein (ACP) interactions in mitochondrial fatty acid synthesis (mtFAS). Validate via ACP immunoprecipitation and pantothenate depletion studies .
  • Antioxidant Activity : Scavenges ROS in C. elegans models; measure via DCFH-DA fluorescence assays .

Contradiction : While in vitro data suggest antioxidant effects, in vivo relevance remains debated due to high cellular CoA demand .

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